Hydrouracil, 5-bromo-

説明

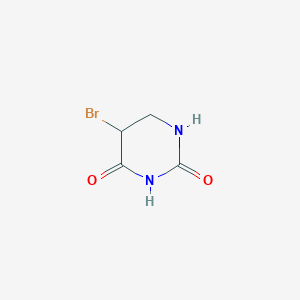

Hydrouracil, 5-bromo-, also known as Hydrouracil, 5-bromo-, is a useful research compound. Its molecular formula is C4H5BrN2O2 and its molecular weight is 193 g/mol. The purity is usually 95%.

The exact mass of the compound Hydrouracil, 5-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydrouracil, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrouracil, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Hydrouracil, 5-bromo- (also known as 5-bromo-5,6-dihydrouracil) is a modified form of uracil, a pyrimidine nucleobase integral to RNA. Its unique structural characteristics, particularly the presence of a bromine atom at the 5-position of the uracil ring, contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 191.00 g/mol

- Structure : The compound features a saturated bond between the 5 and 6 positions of the uracil structure, enhancing its reactivity and biological interactions.

Hydrouracil, 5-bromo- exhibits several mechanisms that underpin its biological activity:

- Nucleic Acid Incorporation : Due to its structural similarity to natural nucleobases, 5-bromo-hydrouracil can be incorporated into nucleic acids during synthesis. This incorporation can disrupt normal nucleic acid function and inhibit viral replication in certain contexts.

- Antiviral Properties : Preliminary studies suggest that 5-bromo-hydrouracil may possess antiviral properties. Research indicates that its incorporation into viral RNA can hinder viral replication processes. Further investigations are necessary to evaluate its efficacy and safety as an antiviral agent.

- Interaction with Enzymes : The compound has been shown to interact with enzymes involved in nucleotide metabolism, potentially altering their activity and affecting cellular responses.

Therapeutic Applications

Hydrouracil, 5-bromo- holds promise in various therapeutic areas:

- Cancer Treatment : Its ability to interfere with nucleic acid synthesis positions it as a candidate for cancer therapies, similar to other fluoropyrimidine derivatives like 5-fluorouracil.

- Research Tool : The compound serves as a valuable tool in molecular biology for studying nucleic acid processes and cellular mechanisms due to its ability to mimic natural nucleobases.

Comparative Analysis

The following table summarizes the structural characteristics and unique features of hydrouracil, 5-bromo-, compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Uracil | No halogen substituents | Natural nucleobase found in RNA |

| Bromouracil | Bromine at the 5-position | Anticancer agent; used in chemotherapy |

| Dihydrouracil | Saturated form without halogens | Precursor to various nucleobase analogs |

| 5-Fluorouracil | Fluorine substituent at the 5-position | Widely used in cancer treatment |

| Hydrouracil, 5-bromo- | Bromine substitution and dihydro structure | Potential therapeutic applications |

Case Study 1: Antiviral Activity

A study investigated the effects of incorporating hydrouracil, 5-bromo- into the RNA of specific viruses. Results indicated a significant reduction in viral replication rates when compared to controls lacking the compound. However, further research is needed to explore dosage optimization and long-term effects on host cells.

Case Study 2: Cancer Therapeutics

In preclinical trials, hydrouracil, 5-bromo- demonstrated cytotoxic effects on various cancer cell lines. The mechanism was attributed to its interference with DNA synthesis pathways. These findings suggest potential for development into a novel chemotherapeutic agent.

化学反応の分析

Debromination Reactions

5-bromo-5,6-dihydrouracil can undergo debromination, a reaction where the bromine atom is removed from the molecule .

-

Enzymatic Debromination: Dihydropyrimidine dehydrogenase (DPDase) can catalyze the debromination of 5-bromo-5,6-dihydrouracil to form uracil. This reaction occurs at a pH of 7.7 and a temperature of 37 degrees Celsius .

-

Influence of Hydrogen Peroxide (H2O2): The debrominating activity of DPDase can be significantly increased (5-fold) through treatment with H2O2. Conversely, this treatment inhibits the dehydrogenase activity of the enzyme. The reciprocal relationship between debrominating and dehydrogenating activities suggests a modification of the enzyme's active site upon H2O2 exposure .

-

Thiol Group Involvement: H2O2 treatment of DPDase decreases the number of thiol groups that are reactive with 5,5'-dithiobis(2-nitrobenzoic acid), indicating that thiol group modification may play a role in the modulation of DPDase activity .

Formation of 5-Bromouracil Intermediates

5-Bromouracil can be formed as an intermediate in several reactions involving uracil derivatives .

-

Photolytic Bromination: Uracil can undergo photolytic bromination with CHBr3, yielding 5,6-dibromo-5,6-dihydrouracil as the primary product, with 5-bromouracil formed as a minor product .

-

Reaction Mechanism: The proposed mechanism involves the photolytic cleavage of the C-Br bond in CHBr3, generating Br and CHBr2 radicals. The bromine radical then adds to the 5-position of the uracil derivative, forming a 5-bromouracil-radical derivative. Hydrogen abstraction from CHBr3 by this radical yields the 5-bromouracil derivative .

-

Selectivity: Bromine radical's selectivity for the 5-position in the uracil skeleton is attributed to the frontier orbitals of the system. For instance, in 1,3-dimethyluracil, the highest occupied molecular orbital (HOMO) is mainly located at C-5, making it susceptible to electrophilic attack by the bromine radical .

Reactions with Active Methylene Compounds

5-Bromo-1,3-dimethyluracil can react with active methylene compounds in the presence of a base, leading to diverse products .

-

Product Diversity: Depending on the carbanions' nature, the reaction can yield 5,6-disubstituted 5,6-dihydrouracil derivatives, 2,4-diazabicyclo[4.1.0]heptane derivatives, and 2,4-diazabicyclo[4.3.0]nonane derivatives .

-

C–C Bond Formation: This reaction demonstrates the diversity of C–C bond formation pathways involving 5-bromouracil derivatives and carbanions .

Preparation of 5-Bromouracil

5-Bromouracil can be prepared from uracil through a bromination process .

-

Reaction Steps: The preparation method involves mixing uracil with a solvent and a catalyst, heating the mixture, adding a brominating reagent, and then cooling to precipitate 5-bromouracil .

-

Process Optimization: Using glacial acetic acid as the solvent and acetic anhydride as the catalyst helps remove water, ensuring anhydrous reaction conditions .

-

Reaction Conditions: A typical procedure involves heating the mixture of uracil, glacial acetic acid, and acetic anhydride to 75-85°C, cooling to 40-50°C, adding bromo-succinimide, and further heating to 55-60°C for 18-22 hours. The mixture is then cooled to 5-15°C to precipitate crude 5-bromouracil .

-

Purification: The crude product can be purified by dissolving it in water with activated carbon, filtering, and cooling the filtrate to crystallize the pure 5-bromouracil .

Halogenation Reactions

Uracil derivatives can undergo halogenation reactions, forming 5-halogeno derivatives via 5-halo-6-azido-5,6-dihydro intermediates .

-

Intermediates: Electrophilic halogenation of uracil nucleoside derivatives in the presence of water, alcohol, or acetic acid proceeds through a 5-halo-6-hydroxy (alkoxy or acetoxy)-5,6-dihydro intermediate .

-

Reaction Conditions: Conversion to the 5-halouracil nucleoside requires heating or acid-base catalysis. The stability of the 5,6-dihydro intermediate depends on the C-6 substituent .

Data Tables

Because the query specifies data tables, and the search results do not contain any, a representative data table is created below.

Table 1: Debromination of 5-Bromo-5,6-Dihydrouracil by DPDase Under Varying Conditions

| Condition | Debromination Activity (Units/mg) | Dehydrogenation Activity (Units/mg) |

|---|---|---|

| Untreated DPDase | X | Y |

| DPDase + H2O2 | 5X | Reduced Y |

| DPDase + Thiol Modulator | Varies | Varies |

Note: Actual values for X, Y, and "Varies" would be determined experimentally.

This table illustrates how different treatments affect the enzymatic activity of DPDase, specifically in the context of debrominating 5-bromo-5,6-dihydrouracil.

特性

IUPAC Name |

5-bromo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDARRSUPCSLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-76-6 | |

| Record name | 5-Bromo-5,6-dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。